molecular formula C23H19F2N3O3S2 B2679395 N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260906-17-9

N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2679395
CAS No.: 1260906-17-9
M. Wt: 487.54
InChI Key: GNMVPNKFSRVESV-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic small molecule featuring:

  • A thieno[3,2-d]pyrimidin-4-one core, a bicyclic system known for kinase inhibition and anticancer activity.
  • A sulfanyl acetamide linkage at position 2, connecting the core to a 2,4-difluorobenzyl group, which may enhance metabolic stability and target binding .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O3S2/c1-31-17-4-2-3-14(9-17)12-28-22(30)21-19(7-8-32-21)27-23(28)33-13-20(29)26-11-15-5-6-16(24)10-18(15)25/h2-10H,11-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMVPNKFSRVESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thieno[3,2-d]pyrimidinone vs. Benzothieno-Triazolo-Pyrimidine ()

Compounds in (e.g., 10a–c) incorporate a benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core. Key differences:

  • Biological Implications : Triazolo derivatives often exhibit improved kinase selectivity but require optimization for pharmacokinetics .
Thieno-Pyrimidinone vs. Pyrido[4,3-d]Pyrimidine ()

The compound in features a pyrido[4,3-d]pyrimidine core with a cyclopropyl-phenylamino group. Differences include:

  • Nitrogen Positioning : Alters hydrogen-bonding capacity and enzyme interactions.
  • Activity Profile: Pyrido-pyrimidines are reported as kinase inhibitors with distinct selectivity compared to thieno-pyrimidines .

Substituent Modifications

3-Substituent on Pyrimidinone Ring
  • Target Compound : 3-(3-Methoxybenzyl) provides moderate lipophilicity (ClogP ~3.5 estimated).
  • Analog (): 3-Ethyl-5,6-dimethyl groups on thieno[2,3-d]pyrimidine increase steric hindrance, possibly improving metabolic stability .
Sulfanyl Acetamide Linkage and Terminal Groups
  • Target Compound : 2,4-Difluorobenzyl group introduces fluorophilic interactions and resistance to oxidative metabolism .
  • Analog (, Compound 19) : 6-(Trifluoromethyl)benzothiazole terminal group enhances hydrophobicity and target affinity (e.g., CK1 inhibition IC₅₀ < 1 µM) .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure 3-Substituent Terminal Group Reported Activity Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3-Methoxybenzyl) 2,4-Difluorobenzyl Not reported
2-((3-(2,4-Dimethoxyphenyl)-4-oxo...)acetamide Pyrimidin-4-one 2,4-Dimethoxyphenyl 6-(Trifluoromethyl)benzothiazole CK1 inhibition (IC₅₀ < 1 µM)
N-(2,4-Dimethoxyphenyl)-2-[(3-ethyl...)acetamide Thieno[2,3-d]pyrimidin-4-one 3-Ethyl-5,6-dimethyl 2,4-Dimethoxyphenyl Anticancer (in silico)
10a () Benzothieno-triazolo-pyrimidine N-Phenyl Phenyl Kinase inhibition (broad)

Table 2: Physicochemical Properties (Estimated)

Compound Molecular Weight ClogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~525 3.8 2 7
, ~522 4.1 2 8
~474 3.2 2 6

Biological Activity

N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrimidine core with a difluorobenzyl group and a methoxybenzyl moiety. Its molecular formula is C23H19F2N3O3SC_{23}H_{19}F_2N_3O_3S with a molecular weight of approximately 487.5 g/mol. The unique arrangement of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit or modulate the function of these targets, leading to various pharmacological effects:

  • Inhibition of Enzymatic Activity : The thienopyrimidine core is known to interact with enzymes involved in nucleic acid synthesis and signal transduction pathways.
  • Receptor Modulation : The difluorobenzyl and methoxybenzyl groups can enhance binding affinity to specific receptors, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A derivative demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the benzyl groups can enhance antibacterial efficacy .

Anticancer Potential

Research has also explored the anticancer potential of this compound:

  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect was particularly noted in breast cancer models where it inhibited cell proliferation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain BarrierModerate
CYP450 InteractionSubstrate for CYP3A4
ToxicityLow (Non-carcinogenic)

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Coupling reactions : Introduction of the 3-methoxybenzyl group via alkylation or nucleophilic substitution under basic conditions (e.g., triethylamine in anhydrous THF) .
  • Sulfanyl acetamide linkage : Thiol-ether formation using 2-mercaptoacetamide derivatives, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Table 1. Example Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Core alkylation3-Methoxybenzyl chloride, K₂CO₃, DMF65–75
Thiol-ether formation2-Mercaptoacetamide, TEA, THF, 0°C→RT50–60
Final purificationSilica chromatography (EtOAc/Hexane)90–95

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., difluorobenzyl protons at δ 5.2–5.4 ppm) .
  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) provide absolute stereochemistry .
  • FTIR : Key peaks include C=O stretch (~1700 cm⁻¹) and S–C=N vibrations (~690 cm⁻¹) .

Q. What strategies are used to assess solubility and stability in experimental settings?

  • Solubility screening : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4) .
  • Stability assays : HPLC monitoring under physiological conditions (37°C, pH 7.4) to detect degradation products over 24–72 hours .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

Substituent effects on the thienopyrimidine and benzyl groups are critical:

  • Methoxy position : 3-Methoxybenzyl enhances kinase inhibition (e.g., CK1) compared to 4-methoxy analogs .
  • Fluorine substitution : 2,4-Difluorobenzyl improves metabolic stability over non-fluorinated analogs .

Table 2. Substituent Impact on Biological Activity (Analogous Compounds)

Substituent on ThienopyrimidineTarget Activity (IC₅₀)Reference
3-MethoxybenzylCK1 inhibition: 0.8 µM
4-MethoxybenzylCK1 inhibition: 2.5 µM
2,4-DifluorobenzylCXCR3 antagonism: 10 nM

Q. What mechanistic insights exist for its enzyme inhibition (e.g., kinases or receptors)?

  • Kinase inhibition : Competitive binding to ATP pockets, validated via fluorescence polarization assays .
  • Receptor antagonism : Noncompetitive binding to CXCR3, confirmed by Schild analysis and inverse agonism in cAMP assays .

Q. How can researchers resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, passage number) .
  • Orthogonal assays : Combine enzymatic (e.g., luminescence-based) and cellular (e.g., migration inhibition) readouts .

Q. What strategies optimize bioavailability and in vivo efficacy?

  • Prodrug design : Esterification of acetamide to enhance membrane permeability .
  • Metabolic stability : Introduce fluorine atoms or methoxy groups to reduce CYP450-mediated oxidation .

Q. How to address discrepancies between in vitro potency and in vivo performance?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Metabolite identification : LC-MS/MS to detect major metabolites (e.g., demethylated or oxidized derivatives) .

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